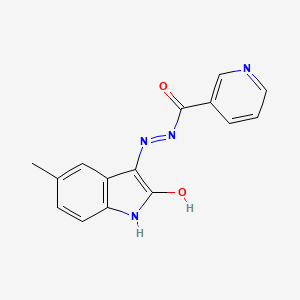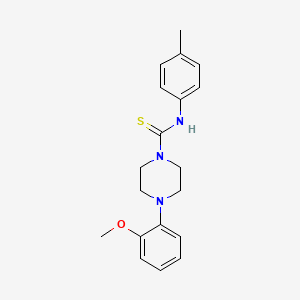
N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide, also known as INDH, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide in cancer cells involves the activation of the intrinsic apoptotic pathway. This compound induces the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently caspase-3, leading to apoptosis. This compound also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and exhibits minimal side effects. This compound has been shown to induce apoptosis in cancer cells while sparing normal cells. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells. However, one limitation is the limited availability of this compound, which can make it difficult to conduct large-scale experiments.
Future Directions
There are several future directions for research on N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanisms of action of this compound in other disease models, such as diabetes and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise in the treatment of cancer and other diseases. Its low toxicity profile and minimal side effects make it an attractive candidate for further research. Future studies on this compound may lead to the development of new therapies for a variety of diseases.
Synthesis Methods
The synthesis of N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide involves the condensation of 5-methyl-1,2-dihydro-3H-indole-2,3-dione and nicotinic acid hydrazide in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain a high yield of pure this compound.
Scientific Research Applications
N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that this compound exhibits anticancer properties by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. In addition, this compound has also been investigated for its potential use in the treatment of other diseases such as diabetes, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-9-4-5-12-11(7-9)13(15(21)17-12)18-19-14(20)10-3-2-6-16-8-10/h2-8,17,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXNWNWENYXMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)
![4-amino-N'-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5858694.png)



![6-{[cyclohexyl(methyl)amino]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5858724.png)



![ethyl [(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5858747.png)
![N-(tert-butyl)-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5858749.png)

![methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5858780.png)
![2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5858799.png)